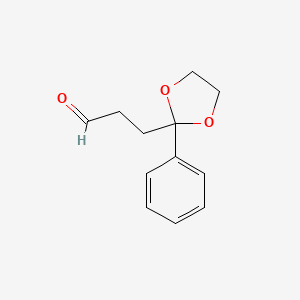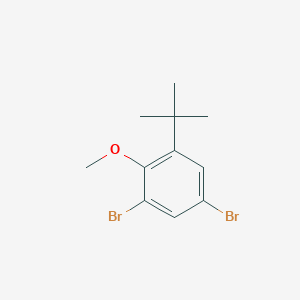
1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene is an organic compound with the molecular formula C11H14Br2O. This compound is characterized by the presence of two bromine atoms, a tert-butyl group, and a methoxy group attached to a benzene ring. It is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene typically involves the bromination of 3-(tert-butyl)-2-methoxybenzene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with strict control over reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or distillation to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Major Products Formed:
- Substitution reactions yield compounds with different functional groups replacing the bromine atoms.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in the formation of hydrogenated derivatives.
Applications De Recherche Scientifique
1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene involves its interaction with specific molecular targets. The bromine atoms and the methoxy group play a crucial role in its reactivity and interaction with other molecules. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atoms are replaced by other electrophiles. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Comparaison Avec Des Composés Similaires
- 1,5-Dibromo-3-(tert-butyl)-2-chlorobenzene
- 1,5-Dibromo-3-(tert-butyl)-2-(cyclopropylmethoxy)benzene
- 1,5-Dibromo-3-(tert-butyl)-2-(prop-2-yn-1-yloxy)benzene
Comparison: 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity. Compared to its analogs with different substituents (e.g., chlorine or cyclopropylmethoxy), the methoxy group influences the compound’s electron density and steric effects, making it suitable for specific applications in organic synthesis and research .
Propriétés
Formule moléculaire |
C11H14Br2O |
|---|---|
Poids moléculaire |
322.04 g/mol |
Nom IUPAC |
1,5-dibromo-3-tert-butyl-2-methoxybenzene |
InChI |
InChI=1S/C11H14Br2O/c1-11(2,3)8-5-7(12)6-9(13)10(8)14-4/h5-6H,1-4H3 |
Clé InChI |
ZTRFVAHXBMLDCG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C(=CC(=C1)Br)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



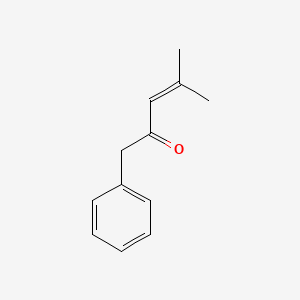
![(2-Formylbenzo[b]thiophen-3-yl)boronic acid](/img/structure/B15092811.png)


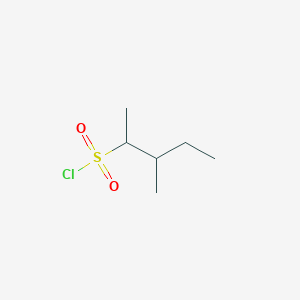

![4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol](/img/structure/B15092853.png)
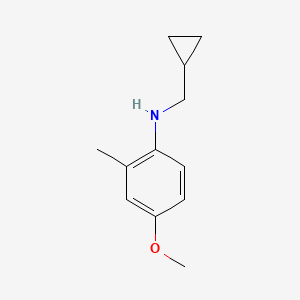
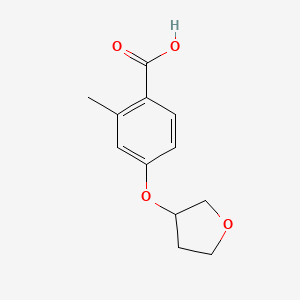
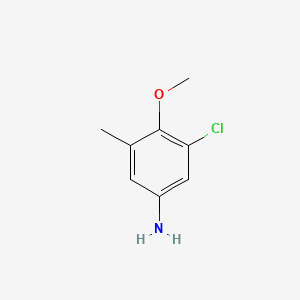

![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo-1H-pyrimidin-5-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B15092903.png)
